molecular formula C10H12O5 B12872274 Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate

Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate

Cat. No.: B12872274
M. Wt: 212.20 g/mol
InChI Key: IKRQGQZHSMYUJJ-DWFIKQFRSA-N
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Description

Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate is a complex organic compound with a unique structure that includes a cyclopenta[c]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the cyclopenta[c]furan ring and subsequent functionalization to introduce the dihydroxy and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate: Similar in structure but may have different functional groups or stereochemistry.

    Cyclopenta[c]furan derivatives: Compounds with similar ring systems but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2-[(4S,5R,6S)-4,5-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-6-yl]acetate

InChI

InChI=1S/C10H12O5/c1-14-8(11)2-5-6-3-15-4-7(6)10(13)9(5)12/h3-5,9-10,12-13H,2H2,1H3/t5-,9+,10-/m0/s1

InChI Key

IKRQGQZHSMYUJJ-DWFIKQFRSA-N

Isomeric SMILES

COC(=O)C[C@@H]1[C@H]([C@H](C2=COC=C12)O)O

Canonical SMILES

COC(=O)CC1C(C(C2=COC=C12)O)O

Origin of Product

United States

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